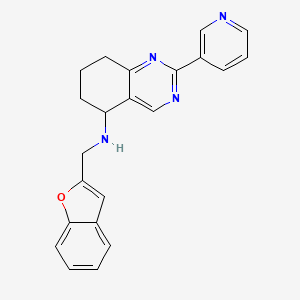![molecular formula C17H28N2O3 B6081008 4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-(4-methylpentyl)morpholine](/img/structure/B6081008.png)
4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-(4-methylpentyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-(4-methylpentyl)morpholine, also known as EMOM-TPP, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-(4-methylpentyl)morpholine is a lipophilic cation that selectively accumulates in the mitochondria of cells due to their negative membrane potential. Once inside the mitochondria, 4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-(4-methylpentyl)morpholine acts as a fluorescent probe by emitting a signal in response to changes in the membrane potential. This property has been exploited for the detection of mitochondrial dysfunction in various diseases.
Biochemical and Physiological Effects:
4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-(4-methylpentyl)morpholine has been shown to have minimal toxicity and does not affect cell viability or proliferation. It has also been demonstrated to selectively target cancer cells and induce cell death through apoptosis. Additionally, 4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-(4-methylpentyl)morpholine has been shown to protect against oxidative stress and mitochondrial dysfunction in neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-(4-methylpentyl)morpholine is a versatile compound that can be used in various applications such as cell imaging, drug discovery, and disease diagnosis. Its lipophilic nature and mitochondrial targeting properties make it a useful tool for studying mitochondrial function and dysfunction. However, 4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-(4-methylpentyl)morpholine has limited solubility in aqueous solutions, which can limit its use in some experiments.
Zukünftige Richtungen
There are several potential future directions for 4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-(4-methylpentyl)morpholine research. One area of interest is the development of 4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-(4-methylpentyl)morpholine derivatives with improved solubility and targeting properties. Another potential direction is the use of 4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-(4-methylpentyl)morpholine in combination with other compounds for the treatment of cancer and neurodegenerative diseases. Additionally, 4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-(4-methylpentyl)morpholine could be used in the development of diagnostic tools for mitochondrial dysfunction in various diseases.
In conclusion, 4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-(4-methylpentyl)morpholine is a promising compound with potential applications in various fields. Its unique properties make it a useful tool for studying mitochondrial function and dysfunction. Further research is needed to fully understand the potential of 4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-(4-methylpentyl)morpholine and its derivatives in various applications.
Synthesemethoden
4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-(4-methylpentyl)morpholine can be synthesized by reacting 2-(4-methylpentyl)morpholine with 2-ethyl-4-methyl-5-oxazolylcarbonyl chloride in the presence of triphenylphosphine (TPP) as a catalyst. The reaction occurs under mild conditions and yields a high purity product.
Wissenschaftliche Forschungsanwendungen
4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-(4-methylpentyl)morpholine has been studied for its potential use as a fluorescent probe for detecting mitochondrial membrane potential changes in cells. It has also been investigated for its ability to selectively target cancer cells by exploiting their higher mitochondrial membrane potential compared to normal cells. Additionally, 4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-(4-methylpentyl)morpholine has been explored for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
(2-ethyl-4-methyl-1,3-oxazol-5-yl)-[2-(4-methylpentyl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3/c1-5-15-18-13(4)16(22-15)17(20)19-9-10-21-14(11-19)8-6-7-12(2)3/h12,14H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXNXTVYXGSIOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(O1)C(=O)N2CCOC(C2)CCCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-(4-methylpentyl)morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide](/img/structure/B6080940.png)
![2-[4-(2,5-dimethoxybenzyl)-1-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6080947.png)


![2-(2-methyl-3-furoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6080968.png)
![N-(2-fluorophenyl)-2-{4-hydroxy-2-[(3,5,5-trimethyl-2-cyclohexen-1-ylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6080976.png)
![N-({1-[2-(2H-1,2,3-benzotriazol-2-yl)acetyl]-3-piperidinyl}methyl)-2-thiophenesulfonamide](/img/structure/B6080983.png)
![N-(4-ethoxyphenyl)-2-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-thienyl]-1,3-thiazolidine-3-carbothioamide](/img/structure/B6080997.png)
![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B6081002.png)

![N-methyl-N-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)cyclohexanamine](/img/structure/B6081016.png)

![1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)piperidine](/img/structure/B6081034.png)